(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid
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Overview
Description
(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radioisotope Tracers in Tumor Imaging
(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid and its derivatives have been used in the synthesis and radiolabeling of PET imaging agents. These compounds, such as the cis stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid, have shown promise in providing high tumor-to-normal brain tissue ratios in imaging studies. They are substrates for amino acid transport primarily by system L and are BBB permeable, making them useful for imaging applications, especially in detecting brain tumors (Pickel et al., 2020).
Synthesis of Stereoisomers for Drug Design
The compound and its related stereoisomers are pivotal in the synthesis of various drug designs. For instance, the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate have been prepared stereoselectively for potential use in pharmacological applications, showcasing the compound's versatility in creating structurally complex and pharmacologically active molecules (Urones et al., 2004).
Chemical Synthesis and Drug Design
The cyclopentane-1,3-dione moiety, which shares structural similarities with this compound, has been explored as a novel isostere for the carboxylic acid functional group. This exploration aids in the design of potent drug candidates, such as thromboxane (A2) receptor antagonists, by effectively substituting the carboxylic acid functional group (Ballatore et al., 2011).
Structural Analysis in Drug Design
The compound's derivatives, particularly chiral amino acids and their corresponding amino alcohols bearing the camphoric backbone, have been synthesized and characterized for potential use in structural analysis in drug design. Such studies help in understanding the molecular structure and interactions of potential drug molecules, contributing to the development of more effective pharmaceutical compounds (Qian et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-XNCJUZBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1CC(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434110 |
Source
|
Record name | (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-78-9 |
Source
|
Record name | (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.